Cas no 65690-73-5 (4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester)

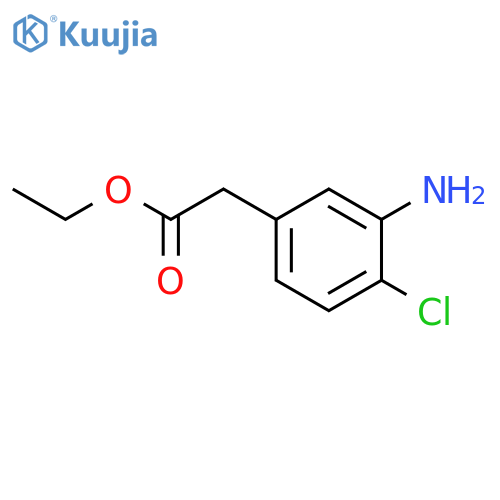

65690-73-5 structure

商品名:4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester

CAS番号:65690-73-5

MF:C10H12ClNO2

メガワット:213.660781860352

MDL:MFCD07787479

CID:3165262

PubChem ID:12388267

4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester

- Ethyl 2-(3-amino-4-chlorophenyl)acetate

- SB79153

- AKOS022651197

- SCHEMBL7266886

- 4-chloro-3-aminophenylacetic acid ethyl ester

- W15278

- 65690-73-5

- MFCD07787479

- Ethyl2-(3-amino-4-chlorophenyl)acetate

- AS-64277

-

- MDL: MFCD07787479

- インチ: InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3

- InChIKey: GTXCCOLDXGKGPN-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CC1=CC(=C(C=C1)Cl)N

計算された属性

- せいみつぶんしりょう: 213.0556563g/mol

- どういたいしつりょう: 213.0556563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 52.3Ų

4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D766571-1g |

ethyl 2-(3-amino-4-chlorophenyl)acetate |

65690-73-5 | 95% | 1g |

$1040 | 2023-09-04 | |

| A2B Chem LLC | AX11735-3mg |

Ethyl 2-(3-amino-4-chlorophenyl)acetate |

65690-73-5 | 3mg |

$105.00 | 2024-04-19 | ||

| A2B Chem LLC | AX11735-10mg |

Ethyl 2-(3-amino-4-chlorophenyl)acetate |

65690-73-5 | 10mg |

$135.00 | 2024-04-19 | ||

| A2B Chem LLC | AX11735-5mg |

Ethyl 2-(3-amino-4-chlorophenyl)acetate |

65690-73-5 | 5mg |

$118.00 | 2024-04-19 | ||

| Alichem | A013027817-250mg |

Ethyl 3-amino-4-chlorophenylacetate |

65690-73-5 | 97% | 250mg |

$489.60 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740091-1g |

Ethyl 2-(3-amino-4-chlorophenyl)acetate |

65690-73-5 | 98% | 1g |

¥8232.00 | 2024-05-05 | |

| A2B Chem LLC | AX11735-2mg |

Ethyl 2-(3-amino-4-chlorophenyl)acetate |

65690-73-5 | 2mg |

$86.00 | 2024-04-19 | ||

| eNovation Chemicals LLC | D766571-100mg |

ethyl 2-(3-amino-4-chlorophenyl)acetate |

65690-73-5 | 95% | 100mg |

$355 | 2023-09-04 | |

| Alichem | A013027817-500mg |

Ethyl 3-amino-4-chlorophenylacetate |

65690-73-5 | 97% | 500mg |

$839.45 | 2023-09-01 | |

| eNovation Chemicals LLC | D766571-250mg |

ethyl 2-(3-amino-4-chlorophenyl)acetate |

65690-73-5 | 95% | 250mg |

$550 | 2023-09-04 |

4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

65690-73-5 (4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester) 関連製品

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量